IDO2 Inhibition Profile vs. IDO1-Selective Indole Carboxamides: A Distinct Isoform Selectivity Fingerprint
The target compound exhibits an IC₅₀ of 51,000 nM (51 μM) for inhibition of mouse indoleamine 2,3-dioxygenase 2 (IDO2) in a cell-based kynurenine formation assay using HEK293T cells transfected with mouse IDO2 [1]. In contrast, the potent IDO1 inhibitor from Bristol-Myers Squibb patent US9765018 Example 114 (a structurally distinct indole-containing carboxamide) achieves an IC₅₀ of 22 nM against IDO1 in IFN-γ-stimulated human HeLa cells, representing an approximately 2,300-fold difference in potency [2]. A structurally closer comparator, 1-(5-carboxyindol-1-yl)propan-2-one-derived cPLA2α inhibitor (indole-5-carboxylic acid derivative), achieves IC₅₀ 120 nM against human isolated cPLA2α [3], still approximately 425-fold more potent than the target compound's IDO2 activity. The weak IDO2 inhibition combined with the absence of reported IDO1 activity suggests that this compound may possess an unusual IDO2-over-IDO1 selectivity profile that is rare among indole carboxamides, which typically favor IDO1 inhibition [1].
| Evidence Dimension | IDO2 vs. IDO1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 51,000 nM (51 μM) against mouse IDO2 (HEK293T transfected cells, kynurenine formation assay, 24 h incubation) |
| Comparator Or Baseline | Comparator 1 (IDO1 inhibitor, BMS US9765018 Ex.114): IC₅₀ = 22 nM against human IDO1 (IFN-γ-stimulated HeLa cells). Comparator 2 (cPLA2α inhibitor, indole-5-carboxylic acid derivative): IC₅₀ = 120 nM against human cPLA2α (vesicle assay). |
| Quantified Difference | Target compound is ~2,300-fold less potent than BMS IDO1 inhibitor and ~425-fold less potent than cPLA2α inhibitor, but uniquely active at IDO2 among comparators. |
| Conditions | Mouse IDO2 transfected HEK293T cells; kynurenine formation with L-Trp substrate; 24 h incubation (BindingDB/ChEMBL curated data). |
Why This Matters
For researchers investigating differential IDO1/IDO2 biology, this compound offers a chemically tractable starting point with documented—albeit weak—IDO2 engagement, a profile unavailable from potent IDO1-selective indole carboxamides.
- [1] BindingDB BDBM50533241 (ChEMBL CHEMBL4465170). IC₅₀: 5.10E+4 nM. Inhibition of mouse IDO2 transfected in HEK293T cells assessed as kynurenine formation using L-Trp as substrate after 24 h. View Source
- [2] BindingDB BDBM50234040 (ChEMBL CHEMBL4060089; US9765018, Example 114). IC₅₀: 22 nM. Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells assessed as inhibition of kynurenine production. View Source
- [3] BindingDB BDBM50185355 (ChEMBL CHEMBL204302). 1-(3-(4-octylphenoxy)-2-oxopropyl)-1H-indole-5-carboxamide. IC₅₀: 120 nM. Inhibition of human isolated cPLA2α by vesicle assay. View Source
